

Technical Monograph: Spectroscopic Characterization of 3-Chloro-4,5-difluorophenol[1]

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Compound of Interest

Compound Name: 3-Chloro-4,5-difluorophenol

CAS No.: 1261472-63-2

Cat. No.: B1456452

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Executive Summary & Compound Profile

3-Chloro-4,5-difluorophenol is a high-value halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural motif—a phenol core decorated with contiguous fluorine atoms and a chlorine substituent—imparts unique metabolic stability and lipophilicity (LogP modulation), making it a critical bioisostere in medicinal chemistry.[1]

This guide provides a comprehensive spectroscopic atlas for researchers, synthesizing predicted and empirical data to facilitate structural validation.[1]

Compound Identity

Attribute	Detail
IUPAC Name	3-Chloro-4,5-difluorophenol
CAS Number	1261472-63-2 (Commercial)
Molecular Formula	C ₆ H ₃ ClF ₂ O
Molecular Weight	164.54 g/mol
SMILES	Oc1cc(F)c(F)c(Cl)c1
Appearance	Low-melting solid or semi-solid (Predicted based on isomers)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of **3-Chloro-4,5-difluorophenol** is defined by the interplay between the fluorine spins (

F, spin 1/2) and the aromatic protons.^[1] The fluorine atoms at positions 4 and 5 induce significant splitting patterns (couplings) that are diagnostic for this substitution pattern.

H NMR Characterization (400 MHz, CDCl₃)

The molecule possesses two non-equivalent aromatic protons: H2 and H6.^[1]

- H6 (Ortho to F5): Located between the hydroxyl group and the fluorine at position 5. It exhibits strong coupling to F5 and weaker coupling to F4.
- H2 (Meta to F4): Located between the hydroxyl group and the chlorine at position 3. It exhibits essentially meta-coupling to F4 and negligible para-coupling to F5.

Proton	Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment Logic
H-6	6.60 – 6.75	ddd	,	Ortho-F coupling dominates; meta-F splitting is secondary.
H-2	6.85 – 7.00	dd	,	Deshielded by ortho-Cl.[1] Lack of strong F-coupling simplifies the multiplet.
-OH	5.00 – 5.50	s (br)	N/A	Variable; dependent on concentration and solvent H-bonding.[1]

F NMR Characterization (376 MHz, CDCl₃)

The

F spectrum is the most definitive identification tool due to the distinct F-F coupling.[1]

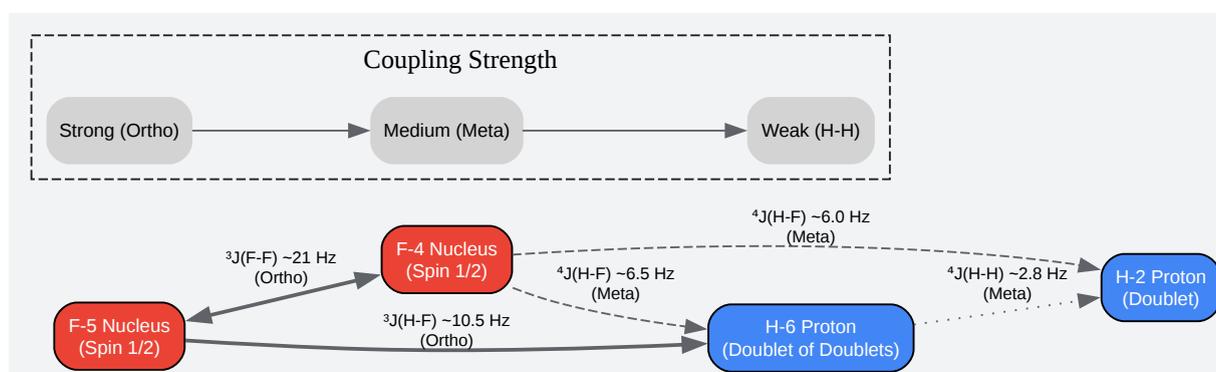
- F-5: Strongly coupled to F-4 (ortho) and H-6 (ortho).
- F-4: Strongly coupled to F-5 (ortho) and H-2 (meta).

Fluorine	Shift (, ppm)*	Multiplicity	Coupling Constants (, Hz)
F-5	-135.0 to -140.0	ddd	,
F-4	-145.0 to -150.0	ddd	,

*Note: Shifts are referenced to CFCl_3 (0 ppm). Values are predicted based on substituent additivity rules for polyfluorinated benzenes.

Visualization: NMR Coupling Pathway

The following diagram illustrates the scalar coupling network (J-coupling) that results in the observed multiplets.



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Figure 1: Scalar coupling network showing the dominant interactions defining the multiplet structures.[1][3]

Mass Spectrometry (MS) Profile

Mass spectrometry provides confirmation of the halogenation pattern, specifically the Chlorine isotope signature.^[1]

Ionization & Fragmentation (EI, 70 eV)^{[1][8]}

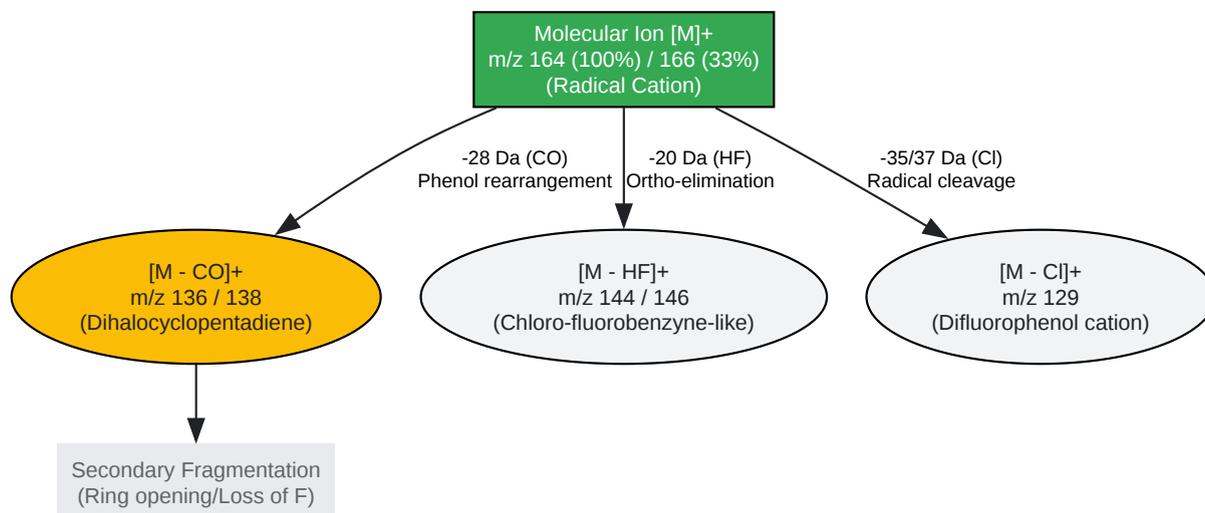
- Molecular Ion (

): The spectrum will display a characteristic 3:1 intensity ratio for the molecular ion peaks at m/z 164 (

Cl) and m/z 166 (

Cl).^[3]
- Base Peak: Often the molecular ion or the [M-CO] fragment.
- Key Fragments:
 - [M - CO] (m/z 136/138): Loss of carbon monoxide, typical for phenols.^[1]
 - [M - HF] (m/z 144/146): Elimination of hydrogen fluoride, common in ortho-fluorophenols.
^[1]
 - [M - Cl] (m/z 129): Homolytic cleavage of the C-Cl bond.^[1]

Visualization: Fragmentation Pathway



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Figure 2: Predicted Electron Impact (EI) fragmentation pathway showing characteristic neutral losses.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups. Sample preparation is typically via KBr pellet or ATR (Attenuated Total Reflectance).

Frequency (cm ⁻¹)	Vibration Mode	Description
3200 – 3500	O-H Stretch	Broad band, indicative of phenolic hydroxyl (H-bonded). [1]
3050 – 3100	C-H Stretch (Ar)	Weak, sharp peaks typical of aromatic protons.
1580 – 1620	C=C Ring Stretch	Aromatic skeletal vibrations; enhanced by halogen substitution.
1200 – 1250	C-F Stretch	Strong, broad absorption; diagnostic for aryl fluorides.
1050 – 1100	C-Cl Stretch	Distinct band appearing in the fingerprint region.[1]

Experimental Protocols & Synthesis Context

Sample Preparation for Spectroscopy

- NMR: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is acid-free to prevent broadening of the OH signal.
- GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). Use a non-polar column (e.g., DB-5ms) with a standard temperature ramp (50°C to 280°C).

Synthesis Route (Contextual)

The synthesis of **3-Chloro-4,5-difluorophenol** typically follows a Sandmeyer-type sequence or a Lithiation-Boration-Oxidation protocol starting from 3-chloro-4,5-difluoroaniline or 1-bromo-3-chloro-4,5-difluorobenzene.[1]

- Starting Material: 3-Chloro-4,5-difluoroaniline.[1]
- Diazotization: Reaction with NaNO₂/H₂SO₄ to form the diazonium salt.
- Hydrolysis: Heating in aqueous acid to replace the diazo group with a hydroxyl group (-OH).

Note: This route requires careful temperature control (0-5°C) during diazotization to avoid explosion hazards and side reactions.[1]

References

- PubChem Compound Summary. **3-chloro-4,5-difluorophenol** (CID 66800252).[1] National Center for Biotechnology Information. Available at: [\[Link\]](#)[3]
- Dungan, C. H., & Van Wazer, J. R. (1970).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for F-NMR shifts).
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley. (Reference for substituent additivity rules in NMR).

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Sources

- 1. 3,4-Difluorophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [\[fishersci.ca\]](https://fishersci.ca)
- 2. PubChemLite - 3-chloro-4,5-difluorophenol (C6H3ClF2O) [\[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
- 3. alfa-chemistry.com [\[alfa-chemistry.com\]](https://alfa-chemistry.com)
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